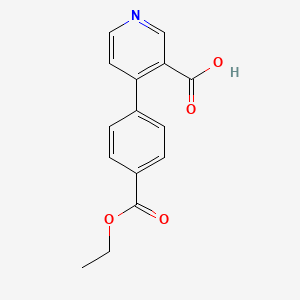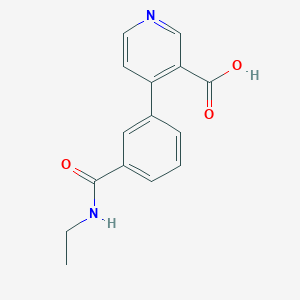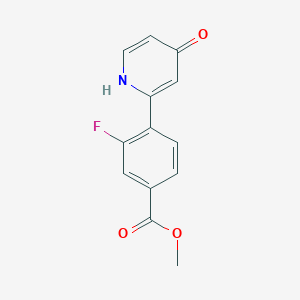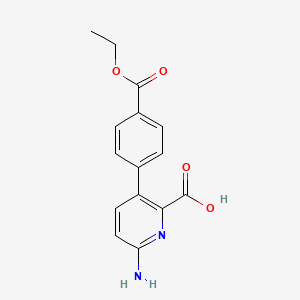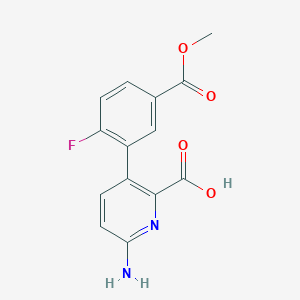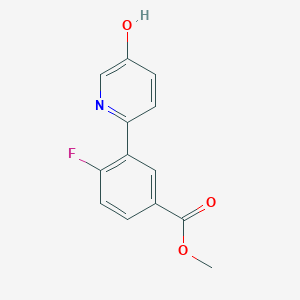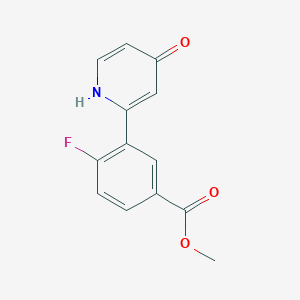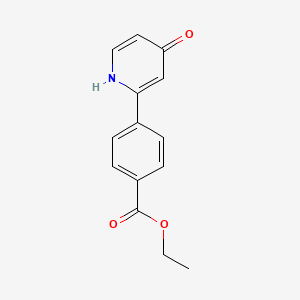
6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid is a synthetic organic compound belonging to the class of picolinic acids. Picolinic acids are derivatives of pyridinecarboxylic acid and are known for their diverse biological activities and applications in various fields, including agriculture and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including herbicidal and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act as a synthetic auxin, disrupting plant growth by binding to auxin receptors and interfering with normal hormonal signaling pathways . In antiviral research, it may block viral entry into host cells by targeting host-derived components of the virus .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler derivative of pyridinecarboxylic acid with known biological activities.
Nicotinic acid (Niacin): Another derivative of pyridinecarboxylic acid, widely used as a vitamin supplement.
Isonicotinic acid: A structural isomer of picolinic acid with different biological properties.
Uniqueness
6-Amino-3-(2-fluoro-4-methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, fluoro, and methoxycarbonyl groups makes it a versatile compound for various applications, particularly in the development of new herbicides and antiviral agents .
Properties
IUPAC Name |
6-amino-3-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)7-2-3-8(10(15)6-7)9-4-5-11(16)17-12(9)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCQKDOZIDGIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415303.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415304.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415310.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415317.png)
